molecular formula C6H6N4O B3060713 3-methyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 68774-82-3

3-methyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No.: B3060713
CAS No.: 68774-82-3
M. Wt: 150.14 g/mol
InChI Key: QFGHYWRMIDUWNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one (CAS Number: 68774-82-3) is a fused nitrogen-containing heterocycle of significant interest in organic and medicinal chemistry . With a molecular formula of C6H6N4O and a molecular weight of 150.14 g/mol , this compound serves as a privileged building block for the design and synthesis of novel bioactive molecules . The triazolo[4,3-a]pyrazine scaffold is a key pharmacophore in several therapeutic areas, most notably as the core structure in the dipeptidyl peptidase-4 (DPP-IV) inhibitor Sitagliptin, a widely prescribed medication for Type 2 Diabetes Mellitus . Beyond its antidiabetic applications, this versatile scaffold displays a wide spectrum of potential biological activities, which are actively explored in contemporary drug discovery programs. These include service as PARP1 inhibitors for cancer therapy with activities to overcome acquired resistance , antibacterial agents demonstrating efficacy against both Gram-positive and Gram-negative strains , and anticonvulsant properties . Additional research areas encompass its use as human A3 adenosine receptor antagonists, BRD4 inhibitors with anti-proliferation activity, and histamine H4 receptor (H4R) ligands . The compound's structure, characterized by a triazole ring fused to a dihydropyrazinone ring, allows for diverse functionalization, making it a highly versatile template for constructing libraries of compounds for biological screening and hit-to-lead optimization . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-methyl-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-4-8-9-5-6(11)7-2-3-10(4)5/h2-3H,1H3,(H,7,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGHYWRMIDUWNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30315235
Record name 3-Methyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30315235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68774-82-3
Record name NSC293354
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293354
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30315235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with 2-chloro-3-methylpyrazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

3-methyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyrazine compounds exhibit promising anticancer properties. For instance, a study synthesized various derivatives and evaluated their inhibitory activities against c-Met and VEGFR-2 kinases, which are crucial in cancer proliferation pathways. One of the derivatives showed excellent antiproliferative activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50_{50} values ranging from 0.98 to 1.28 µM. The compound also inhibited c-Met signaling pathways, indicating its potential as a therapeutic agent in cancer treatment .

Kinase Inhibition

The compound has been identified as a potent inhibitor of specific kinases involved in tumor growth and metastasis. The ability to inhibit c-Met and VEGFR-2 suggests that it could be developed into a targeted therapy for cancers characterized by abnormal signaling through these pathways .

Synthesis and Structural Modifications

The synthesis of 3-methyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one typically involves the cyclization of appropriate precursors through nucleophilic reactions. Variations in the synthesis process can lead to derivatives with enhanced biological activity. For example:

  • Starting Material : 2,3-dichloropyrazine
  • Reagents : Hydrazine hydrate and triethoxy methane
  • Key Intermediate : Substituted phenolic compounds leading to diverse triazolo-pyrazine derivatives .

Toxicological Studies

Toxicological assessments are crucial for determining the safety profile of new compounds. The compound's safety data is currently limited; however, ongoing studies aim to establish its toxicity levels and therapeutic index for potential human use .

Data Table: Summary of Biological Activities

Compound DerivativeTarget ActivityIC50_{50} Value (µM)Remarks
Compound 17lc-Met Inhibition26.00High potency
Compound 17lVEGFR-2 Inhibition2.6Significant efficacy
Compound 17lA549 Cell Line Growth Inhibition0.98 ± 0.08Effective against lung cancer

Case Study 1: Antiproliferative Effects

In a controlled laboratory setting, researchers treated A549 cells with various concentrations of a derivative of this compound. The results indicated a dose-dependent inhibition of cell growth and significant induction of apoptosis in the treated cells compared to controls .

Case Study 2: Kinase Inhibition Mechanism

Another study focused on elucidating the mechanism by which the compound inhibits c-Met signaling pathways. Using Western blot analysis and fluorescence quantitative PCR, researchers confirmed that the compound effectively downregulates key proteins involved in cell proliferation and survival .

Mechanism of Action

The mechanism of action of 3-methyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one involves its interaction with specific molecular targets, such as kinases. It acts as an inhibitor by binding to the active site of the kinase, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways that are crucial for cell proliferation and survival, making it a potential anti-cancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Activities

Antimicrobial Activity
  • 3-Thioxo derivatives (e.g., 7-(4-fluorobenzyl)-3-thioxo): Exhibit potent activity against gram-negative bacteria (MIC = 12.5 µg/mL, MBC = 25.0 µg/mL) .
Receptor Antagonism
  • P2X7 Receptor Antagonists: 3-Pyrazinyl and 3-methyl derivatives (e.g., (6S)-7-[2-chloro-3-(trifluoromethyl)benzyl]-6-methyl-3-pyrazin-2-yl) demonstrate nanomolar affinity for P2X7 receptors, relevant in inflammatory and neuropathic pain .
  • Adenosine Receptor Modulation: 3-Alkyl/aryl derivatives act as adenosine A1/A2A receptor antagonists, with methyl groups enhancing blood-brain barrier permeability .
Cytotoxicity and Cancer Therapy
  • 3-Aryl/heteryl derivatives : Predicted via PASS software to exhibit cytotoxicity (e.g., IC₅₀ < 10 µM in leukemia cell lines) .
  • 3-Methyl derivatives: Potential cardioprotective and cerebroprotective roles due to membrane-stabilizing effects .

Physicochemical Properties

Property 3-Methyl Derivative 3-Thioxo Derivative 3-Pyrazinyl Derivative
Solubility Soluble in DMFA, DMSO; insoluble in water Freely soluble in DMFA, DMSO; slightly soluble in MeOH Moderate solubility in polar aprotic solvents
Stability Stable under dry conditions; sensitive to oxidation at position 3 Prone to oxidation (forms dione impurities) Stable due to aromatic pyrazinyl group
LogP ~1.2 (predicted) ~0.8 (experimental) ~1.5 (experimental)

Analytical Validation

  • 3-Thioxo derivatives: Quantified via non-aqueous potentiometric titration (accuracy: 99.0–101.0%, uncertainty: 0.22%) .

Biological Activity

3-methyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C6H6N4O
  • Molecular Weight : 150.14 g/mol
  • CAS Number : 68774-82-3

Anticancer Activity

Recent studies have demonstrated the potential of this compound and its derivatives in inhibiting cancer cell proliferation.

Case Studies and Findings

  • In vitro Studies :
    • A study synthesized various derivatives of triazolo[4,3-a]pyrazine and evaluated their anticancer activities against breast cancer cell lines (MCF-7 and MDA-MB-231). The most active compound exhibited stronger cytotoxicity than cisplatin and induced apoptosis through caspase activation pathways .
    • Another study reported that derivatives of triazolo[4,3-a]pyrazine showed significant antiproliferative effects against A549 (lung cancer) and HeLa (cervical cancer) cell lines with IC50 values in the low micromolar range .
  • Mechanisms of Action :
    • The anticancer activity is attributed to the induction of apoptosis via the mitochondrial pathway. This involves the upregulation of pro-apoptotic factors such as Bax and the downregulation of anti-apoptotic factors like Bcl-2 .
    • Additionally, compounds derived from this compound have been shown to inhibit critical signaling pathways involved in tumor growth and metastasis, including c-Met and VEGFR-2 kinases .

Comparative Biological Activity Table

CompoundCancer Cell LineIC50 (μM)Mechanism of Action
This compoundMCF-70.15 ± 0.08Induces apoptosis via caspase activation
Derivative AA5490.98 ± 0.08Inhibits c-Met signaling
Derivative BHeLa1.05 ± 0.17Induces late apoptosis

Additional Biological Activities

Beyond anticancer properties, derivatives of this compound have been investigated for other biological activities:

  • Antimicrobial Activity : Some studies suggest that these compounds exhibit antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : There is emerging evidence indicating potential anti-inflammatory activity through modulation of inflammatory cytokines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-methyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one?

  • Answer : The compound is synthesized via cyclization of intermediate 3-hydrazinopyrazin-2-ones with carbonyl-containing reagents. A validated method involves:

Reacting carboxylic acids (e.g., aryl/heteryl acids) with carbonyldiimidazole (CDI) in anhydrous dimethylformamide (DMFA) at 100°C for 1 hour to form activated imidazolides.

Adding N1-substituted 3-hydrazinopyrazin-2-ones to the mixture and refluxing for 24 hours.

Purifying the product via recrystallization from DMFA/i-propanol.
Structural confirmation is achieved using 1H NMR spectroscopy , where H-5 and H-6 protons of the pyrazinone fragment appear as doublets at δ 7.15–7.28 ppm and δ 7.50–7.59 ppm, respectively .

Key Data :

Reaction StepConditionsKey Spectral Signals
CDI Activation100°C, 1 hrN/A
CyclizationReflux, 24 hrH-5 (δ 7.15–7.28 ppm), H-6 (δ 7.50–7.59 ppm)

Q. How is the compound quantified in pharmaceutical research?

  • Answer : Non-aqueous potentiometric titration is the gold standard:

Dissolve 0.250 g of the compound in 30 mL acetic acid and 30 mL acetic anhydride.

Titrate with 0.1 M perchloric acid using an automatic titrator (e.g., Metrohm 7025 M).

Calculate purity using the formula accounting for titrant volume, molarity, and sample mass.
The method is validated for linearity , accuracy (99.0–101.0%), precision (RSD < 1%), and uncertainty (0.22%) .

Validation Parameters :

ParameterAcceptance CriteriaResult
Uncertainty≤1.00%0.22%
Accuracy99.0–101.0%Compliant

Q. What methods are used to determine impurities in the compound?

  • Answer : HPLC is employed for impurity profiling:

Use a C18 column with UV detection (λ = 254 nm).

Mobile phase: Gradient of acetonitrile and phosphate buffer.
Key impurities include:

  • Impurity A : Semiproduct (1-(4-fluorobenzyl)-3-hydrazino-pyrazin-2(1H)-one).

  • Impurity B : Degradation product (7-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione).
    Total impurities must not exceed 0.5% .

    Impurity Limits :

    ImpurityIdentityMaximum Limit
    ASynthesis byproduct≤0.3%
    BOxidation product≤0.2%

Advanced Research Questions

Q. How can synthetic methods be optimized to introduce diverse substituents at position 3?

  • Answer : Use CDI-activated carboxylic acids to introduce aryl/heteryl substituents:

Select acids with desired substituents (e.g., trifluoromethyl, pyrazinyl).

Optimize solvent (DMFA) and reflux time (24–48 hours) to enhance yield.

Confirm regioselectivity via NOE NMR or X-ray crystallography .
Substituent effects on bioactivity are modeled using PASS software to predict cytotoxicity or receptor antagonism .

Example Substituents :

SubstituentBiological Activity
PyrazinylP2X7 receptor antagonism (IC₅₀ < 1 nM)
TrifluoromethylEnhanced metabolic stability

Q. How to resolve contradictions in reported biological activities of derivatives?

  • Answer : Conduct structure-activity relationship (SAR) studies:

Compare MIC values against gram-negative bacteria (e.g., E. coli vs. P. aeruginosa).

Validate assays using standardized microbial strains and growth conditions.

Use molecular docking to assess binding affinity to target receptors (e.g., adenosine receptors).
Discrepancies in antimicrobial activity (e.g., MIC = 12.5–25 µg/mL) may arise from strain-specific resistance .

Data Reconciliation Strategy :

VariableImpact
Microbial Strain±50% MIC variation
Assay pHAlters ionization state

Q. What analytical strategies validate the compound's stability under different storage conditions?

  • Answer : Perform accelerated stability studies :

Store samples at 25°C/60% RH (long-term) and 40°C/75% RH (accelerated).

Monitor degradation via HPLC and potentiometric titration over 6–12 months.

Quantify Impurity B (degradation product) to assess oxidation susceptibility.
Mass loss during drying should not exceed 0.5% .

Stability Profile :

ConditionDegradation RateKey Degradant
40°C/75% RH0.2–0.4% mass loss/monthImpurity B

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
Reactant of Route 2
Reactant of Route 2
3-methyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.